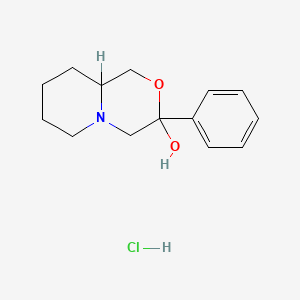
Pyrido(2,1-c)(1,4)oxazin-3-ol, octahydro-3-phenyl-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrido(2,1-c)(1,4)oxazin-3-ol, octahydro-3-phenyl-, hydrochloride is a chemical compound with the molecular formula C14H19NO2·HCl. It is known for its unique structure, which includes a pyrido-oxazine ring system. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(2,1-c)(1,4)oxazin-3-ol, octahydro-3-phenyl-, hydrochloride typically involves the reaction of 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one with various alkyl halides. One common method includes the use of combustion-derived bismuth oxide as a catalyst . The reaction conditions often involve heating the reactants in a suitable solvent at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce this compound on a commercial scale.
化学反应分析
Types of Reactions
Pyrido(2,1-c)(1,4)oxazin-3-ol, octahydro-3-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives.
科学研究应用
Pyrido(2,1-c)(1,4)oxazin-3-ol, octahydro-3-phenyl-, hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Pyrido(2,1-c)(1,4)oxazin-3-ol, octahydro-3-phenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer . By targeting this pathway, the compound can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation.
相似化合物的比较
Similar Compounds
- 2H-Pyrido[3,2-b][1,4]oxazin-3(4H)-one
- Octahydro-3-(4-methoxyphenyl)-pyrido[2,1-c][1,4]oxazin-3-ol hydrochloride
- Octahydro-3-(3-methoxyphenyl)-pyrido[2,1-c][1,4]oxazin-3-ol hydrochloride
Uniqueness
Pyrido(2,1-c)(1,4)oxazin-3-ol, octahydro-3-phenyl-, hydrochloride is unique due to its specific structural features and biological activities. Its ability to inhibit the NF-κB signaling pathway and induce apoptosis in cancer cells sets it apart from other similar compounds .
属性
CAS 编号 |
57661-69-5 |
|---|---|
分子式 |
C14H20ClNO2 |
分子量 |
269.77 g/mol |
IUPAC 名称 |
3-phenyl-4,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazin-3-ol;hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c16-14(12-6-2-1-3-7-12)11-15-9-5-4-8-13(15)10-17-14;/h1-3,6-7,13,16H,4-5,8-11H2;1H |
InChI 键 |
RMYHMRZUDAQNFI-UHFFFAOYSA-N |
规范 SMILES |
C1CCN2CC(OCC2C1)(C3=CC=CC=C3)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















